molecular formula C16H25N3O3S B4438935 1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide

Cat. No. B4438935
M. Wt: 339.5 g/mol
InChI Key: UGPQTDTVZRITEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Dimethylamino)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide, also known as DAPT, is a small molecule inhibitor that is widely used in scientific research. It was first synthesized in 2001 and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide works by binding to the active site of gamma-secretase and blocking its activity. This prevents the enzyme from cleaving APP and producing Aβ peptides. 1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide is a reversible inhibitor, meaning that its effects are temporary and can be reversed once the inhibitor is removed.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications for Alzheimer's disease, 1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide has also been studied for its effects on other physiological processes. For example, 1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide has been shown to inhibit the growth of cancer cells by blocking the Notch signaling pathway, which is involved in cell proliferation and differentiation. 1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide has also been studied for its effects on the immune system, with some studies suggesting that it may have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide is a widely used inhibitor in scientific research due to its specificity and potency. It has been extensively studied and its effects are well understood, making it a reliable tool for researchers. However, 1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide also has some limitations. It is a small molecule inhibitor, meaning that it may not be effective against larger proteins or protein complexes. Additionally, its effects are temporary and reversible, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research involving 1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide. One area of interest is the development of more potent and specific inhibitors of gamma-secretase. Another area of interest is the study of 1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide's effects on other physiological processes, such as inflammation and cancer. Finally, there is ongoing research into the potential therapeutic applications of 1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide for Alzheimer's disease and other neurodegenerative disorders.

Scientific Research Applications

1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide is widely used in scientific research for its ability to inhibit the activity of gamma-secretase, an enzyme that is involved in the processing of amyloid precursor protein (APP). Gamma-secretase cleaves APP to produce amyloid beta (Aβ) peptides, which are believed to play a role in the development of Alzheimer's disease. By inhibiting gamma-secretase, 1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide can reduce the production of Aβ peptides and potentially slow the progression of Alzheimer's disease.

properties

IUPAC Name

1-(dimethylsulfamoyl)-N-(4-ethylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-4-13-5-7-15(8-6-13)17-16(20)14-9-11-19(12-10-14)23(21,22)18(2)3/h5-8,14H,4,9-12H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPQTDTVZRITEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.